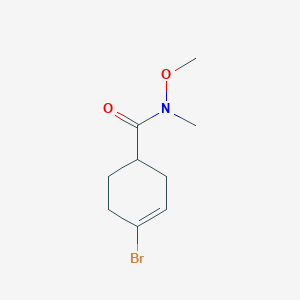
3,5-二溴-4-氟吡啶
描述
3,5-Dibromo-4-fluoropyridine: is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of two bromine atoms at the 3rd and 5th positions and a fluorine atom at the 4th position on the pyridine ring
科学研究应用
Chemistry: 3,5-Dibromo-4-fluoropyridine is used as a building block in organic synthesis for the preparation of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the materials science industry, 3,5-Dibromo-4-fluoropyridine is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-fluoropyridine typically involves the bromination and fluorination of pyridine derivatives. One common method is the direct bromination of 4-fluoropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 3,5-Dibromo-4-fluoropyridine may involve multi-step processes that include the preparation of intermediate compounds followed by selective bromination and fluorination. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions: 3,5-Dibromo-4-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Reduction Reactions: Hydrogen gas (H2) and palladium on carbon (Pd/C) in ethanol or methanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 3,5-diamino-4-fluoropyridine or 3,5-dialkoxy-4-fluoropyridine can be obtained.
Coupling Products: Biaryl compounds or other complex aromatic systems.
Reduction Products: 4-fluoropyridine or partially reduced derivatives.
作用机制
The mechanism of action of 3,5-Dibromo-4-fluoropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
相似化合物的比较
- 3,5-Dibromo-2-fluoropyridine
- 3,5-Dibromo-6-fluoropyridine
- 3,4-Dibromo-5-fluoropyridine
Comparison: Compared to its analogs, 3,5-Dibromo-4-fluoropyridine exhibits unique reactivity due to the specific positioning of the bromine and fluorine atoms. This positioning influences the electronic distribution on the pyridine ring, making it more suitable for certain types of chemical transformations. Its unique properties make it a valuable compound in the synthesis of complex organic molecules and advanced materials.
属性
IUPAC Name |
3,5-dibromo-4-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLODMVMHEYZOCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214384-54-9 | |
| Record name | 3,5-dibromo-4-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















